molecular formula C9H19NO3 B6331539 Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine CAS No. 1240570-66-4

Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine

Cat. No. B6331539
CAS RN: 1240570-66-4
M. Wt: 189.25 g/mol
InChI Key: ZPAHRIUCEWCCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine, also known as BME, is an organic compound that is used in a variety of scientific research applications. It is a derivative of oxirane and is a colorless liquid with a pungent odor. BME is a versatile compound that has been used in the synthesis of various compounds, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Aryl Amines

Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine: can be utilized as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction. This process is instrumental in synthesizing aryl amines by reacting with aryl and heteroaryl halides . The ability to form aryl amines is crucial for the development of pharmaceuticals and agrochemicals, as these compounds often serve as building blocks for more complex molecules.

Production of Antioxidant Metabolites

In the realm of biotechnology, this compound has been associated with the production of metabolites with antioxidant activity. Specifically, a study involving Botryosphaeria dothidea in submerged fermentation identified metabolites that are omnipresent in natural and biologically active products, suggesting potential antioxidant properties.

Intermediate for Organic Synthesis

The compound serves as an intermediate in organic synthesis. For instance, it can be synthesized through a reaction involving epichlorohydrin and diisobutylamine, followed by purification steps such as washing with potassium carbonate and sodium hydroxide solutions, and extraction with ether. The resulting product can then be used as an intermediate for further chemical transformations.

Synthetic Route Planning

Mechanism of Action

Target of Action

Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is primarily involved in the synthesis of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

Mode of Action

The compound acts through a ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . The reaction is metal- and solvent-free, mediated by acetic acid . This protocol can be used for the introduction of amines in natural products during late-stage transformations .

Biochemical Pathways

The compound is involved in the biochemical pathway of β-amino alcohol synthesis . The direct aminolysis of epoxides usually suffers from lower yields and requires the use of excess amine, long reaction times, and hazardous solvents because of the low nucleophilicity of the amines . The process involving bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine overcomes these challenges, providing a more efficient and environmentally friendly method .

Pharmacokinetics

Its water solubility suggests that it may have good bioavailability

Result of Action

The result of the action of Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is the production of β-amino alcohols . These compounds are crucial in the synthesis of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

Action Environment

The action of Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is influenced by environmental factors. For instance, the reaction is carried out under metal- and solvent-free conditions . This makes the process environmentally friendly and reduces the need for hazardous solvents . Additionally, the compound is a water-soluble epoxy , which suggests that it may be stable and effective in aqueous environments .

properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-(oxiran-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-11-5-3-10(4-6-12-2)7-9-8-13-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAHRIUCEWCCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine

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